

Unveiling the Electronic Landscape: A Computational Analysis of 2-Amino-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylpyridine

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Introduction

2-Amino-5-methylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its biological activity is intrinsically linked to its electronic structure, which dictates its reactivity, intermolecular interactions, and overall behavior in a biological system. This technical guide provides an in-depth computational analysis of the electronic structure of **2-Amino-5-methylpyridine**, offering valuable insights for researchers in drug design and materials science. By leveraging Density Functional Theory (DFT), this paper presents a detailed examination of the molecule's geometric parameters, vibrational frequencies, frontier molecular orbitals, and charge distribution.

Computational Methodology

The electronic structure of **2-Amino-5-methylpyridine** was investigated using computational quantum mechanical methods. The primary approach employed was Density Functional Theory (DFT), a robust method for determining the electronic structure of many-body systems.

Geometry Optimization and Vibrational Analysis

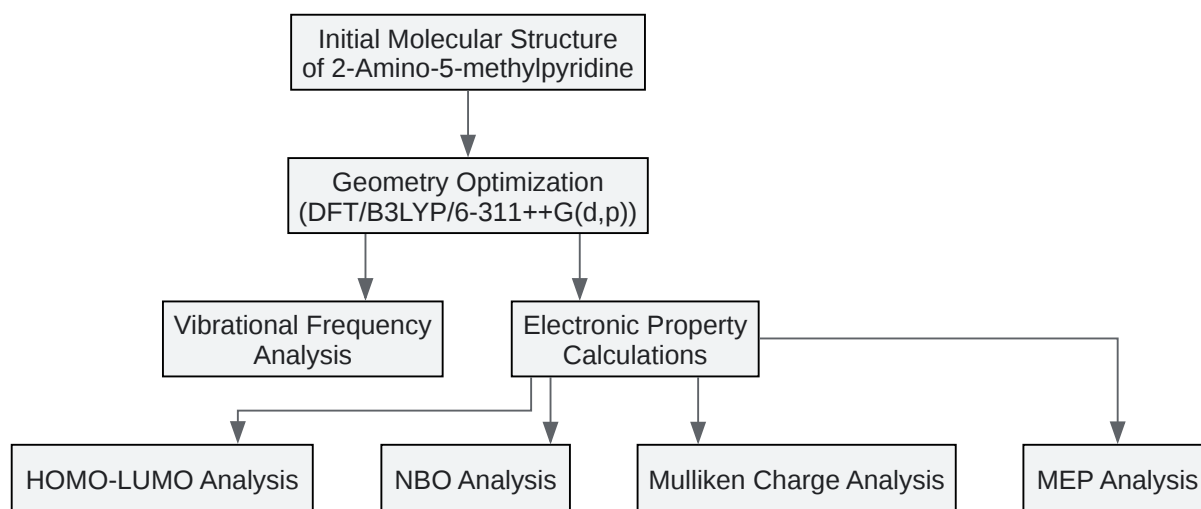
The molecular geometry of **2-Amino-5-methylpyridine** was optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4] This functional combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set was utilized, which provides a good balance between computational cost and accuracy for molecules of this size.[4][5] All calculations were performed to find the minimum energy conformation of the molecule. Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to allow for the assignment of theoretical vibrational modes to experimentally observed infrared and Raman spectra.[5]

Electronic Properties

Further analyses were conducted on the optimized geometry to elucidate the electronic properties of the molecule. These included:

- **Frontier Molecular Orbital (FMO) Analysis:** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated. The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[3][6]
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis was performed to investigate the intramolecular charge transfer and hyperconjugative interactions within the molecule.[3][6] This provides insights into the delocalization of electron density and the stability of the molecule.
- **Mulliken Population Analysis:** Mulliken atomic charges were calculated to understand the distribution of electric charge among the atoms of the molecule.[3][7] This information is vital for predicting sites of electrophilic and nucleophilic attack.
- **Molecular Electrostatic Potential (MEP) Analysis:** The MEP surface was generated to visualize the charge distribution and identify the regions of the molecule that are most likely to interact with other charged species.[3]

The logical workflow for the computational analysis is depicted in the diagram below.



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Computational analysis workflow for **2-Amino-5-methylpyridine**.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of **2-Amino-5-methylpyridine**, including bond lengths and bond angles, were calculated and are presented in Table 1. The theoretical values are in good agreement with experimental data for similar pyridine derivatives.[6] The pyridine ring exhibits a planar structure, with the amino and methyl groups lying in the same plane.

Table 1: Selected Optimized Geometric Parameters of **2-Amino-5-methylpyridine**

Parameter	Bond/Angle	Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)	C2-N1	1.34
C6-N1	1.32	118.5
C2-C3	1.420	
C-N (amino)	1.34	
Bond Angle (°)	C6-N1-C2	
N1-C2-N(amino)	116.8	120.7
C3-C2-N(amino)	120.7	

Note: Atom numbering follows standard chemical conventions.

Vibrational Analysis

The calculated vibrational frequencies were compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra.[5] The theoretical assignments of the vibrational modes correspond well with the experimental observations, confirming the accuracy of the computational model. Key vibrational modes include the N-H stretching of the amino group, C-H stretching of the methyl group and the pyridine ring, and various ring stretching and bending vibrations.

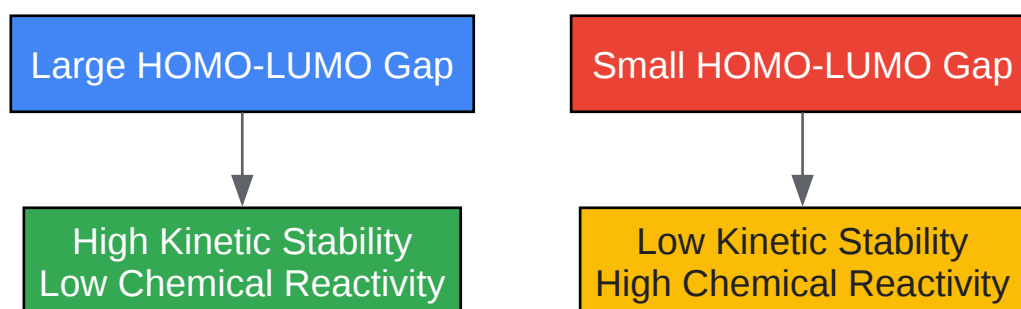
Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The calculated energies of these orbitals and the resulting energy gap are summarized in Table 2. The HOMO is primarily localized on the amino group and the pyridine ring, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire pyridine ring. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical reactivity.[3]

Table 2: Calculated Frontier Molecular Orbital Energies of **2-Amino-5-methylpyridine**

Parameter	Energy (eV)
HOMO Energy	-5.3130
LUMO Energy	-0.2678
Energy Gap (ΔE)	5.0452

The relationship between the HOMO-LUMO energy gap and molecular properties is illustrated in the following diagram.



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Relationship between HOMO-LUMO gap and molecular properties.

Mulliken Atomic Charges

The Mulliken atomic charges provide a quantitative measure of the charge distribution within the molecule. The calculated charges for each atom of **2-Amino-5-methylpyridine** are presented in Table 3. The nitrogen atoms of the pyridine ring and the amino group exhibit negative charges, as expected from their higher electronegativity, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amino and methyl groups carry positive charges.

Table 3: Mulliken Atomic Charges of **2-Amino-5-methylpyridine**

Atom	Charge (a.u.)
N1 (ring)	-0.121
N (amino)	-0.271
H (amino)	0.235, 0.265
H (methyl)	0.152, 0.151, 0.139
H (ring)	0.173, 0.179, 0.167

Note: Charges are given in atomic units (a.u.).^[3]

Conclusion

The computational analysis of **2-Amino-5-methylpyridine** using Density Functional Theory provides a comprehensive understanding of its electronic structure. The optimized geometry, vibrational frequencies, frontier molecular orbitals, and atomic charge distribution have been determined and analyzed. These findings offer critical insights for predicting the molecule's reactivity, stability, and potential interaction sites. This detailed electronic structure information is invaluable for the rational design of novel pharmaceuticals and agrochemicals based on the **2-Amino-5-methylpyridine** scaffold. The presented data and methodologies serve as a foundational guide for further experimental and theoretical investigations into this important chemical entity.

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- To cite this document: BenchChem. [Unveiling the Electronic Landscape: A Computational Analysis of 2-Amino-5-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029535#computational-analysis-of-2-amino-5-methylpyridine-electronic-structure]

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